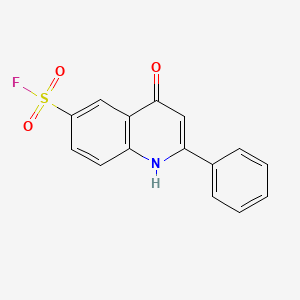

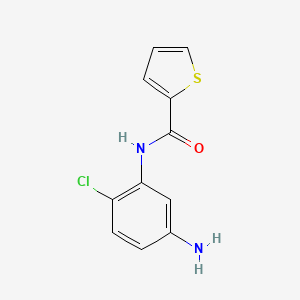

N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-chlorophenyl)-2-thiophenecarboxamide (ACPT) is an organic compound that is used in various scientific research applications. It is a versatile compound that has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. ACPT is an important synthetic intermediate in the synthesis of various organic compounds and is also used in the synthesis of novel compounds for drug discovery and development. Additionally, ACPT is used as a model compound for the study of drug-receptor interactions, as well as for the study of the biochemical and physiological effects of drugs on the human body.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide, have been studied for their potential anticancer properties. These compounds can interact with various biological targets and disrupt cancer cell proliferation. For instance, some thiophene derivatives have shown effectiveness against specific types of leukemia cells by inducing apoptosis .

Organic Semiconductors

In the field of material science, thiophene-based molecules are significant for the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), thanks to their excellent charge transport properties .

Anti-inflammatory Drugs

The anti-inflammatory effects of thiophene derivatives make them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like suprofen, which have a thiophene framework, are already in use for their anti-inflammatory properties .

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties, making them useful in the development of new antibiotics. Their mechanism of action often involves interfering with bacterial cell wall synthesis or protein function, which can inhibit the growth of various bacterial strains .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. They can form a protective layer on metals, preventing oxidation and corrosion, which is crucial for extending the life of metal structures and components .

Anesthetics

Thiophene derivatives are also used in medical applications as anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures .

properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIPBMWMAQCEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-chlorophenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)